
4-Amino-1,3,5-triazine-2-thiol
Overview
Description
4-Amino-1,3,5-triazine-2-thiol is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of an amino group and a thiol group in the triazine ring makes this compound a versatile compound with unique chemical properties.
Mechanism of Action
Target of Action
Triazine derivatives are known to have a wide range of biological activities and can interact with various targets . For instance, some 1,3,5-triazines display antitumor properties and are used clinically to treat lung, breast, and ovarian cancer .
Mode of Action
Triazine derivatives are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . These transformations can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
It is known that triazine derivatives can affect various biochemical pathways due to their diverse biological activities .
Result of Action
Triazine derivatives are known to have various biological effects, including antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-hiv, analgesic, and anti-protozoal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,3,5-triazine-2-thiol typically involves the nucleophilic substitution of cyanuric chloride with thiourea. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-Amino-1,3,5-triazine-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, herbicides, and polymer stabilizers.
Comparison with Similar Compounds
2-Amino-1,3,5-triazine: Lacks the thiol group, making it less reactive in certain chemical reactions.
4,6-Diamino-1,3,5-triazine: Contains an additional amino group, which alters its chemical properties and reactivity.
2,4-Diamino-1,3,5-triazine: Similar structure but different substitution pattern, leading to distinct chemical behavior.
Uniqueness: 4-Amino-1,3,5-triazine-2-thiol is unique due to the presence of both an amino and a thiol group, which imparts distinct reactivity and versatility in chemical synthesis and biological applications .
Properties
IUPAC Name |
6-amino-1H-1,3,5-triazine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4S/c4-2-5-1-6-3(8)7-2/h1H,(H3,4,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWWCYYBZFKCEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)NC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370719 | |
Record name | 4-amino-1,3,5-triazine-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36469-86-0 | |
Record name | 6-Amino-1,3,5-triazine-2(1H)-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36469-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-amino-1,3,5-triazine-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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